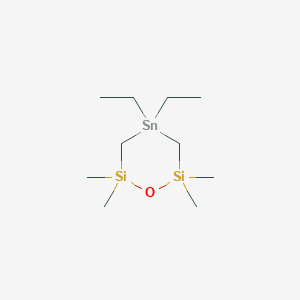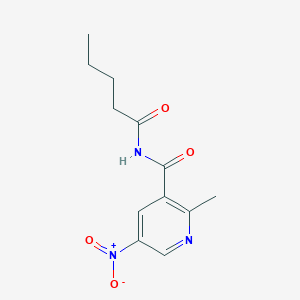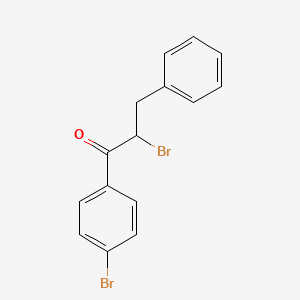
4,4-Diethyl-2,2,6,6-tetramethyl-1,2,6,4-oxadisilastanninane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethyl-2,2,6,6-tetramethyl-1,2,6,4-oxadisilastanninane is a complex organosilicon compound It is characterized by its unique structure, which includes both silicon and oxygen atoms within a cyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethyl-2,2,6,6-tetramethyl-1,2,6,4-oxadisilastanninane typically involves the reaction of diethylsilane with tetramethylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods often utilize fixed-bed reactors and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Diethyl-2,2,6,6-tetramethyl-1,2,6,4-oxadisilastanninane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4-Diethyl-2,2,6,6-tetramethyl-1,2,6,4-oxadisilastanninane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry.
Industry: Used in the production of advanced materials, including silicon-based polymers and coatings.
Mechanism of Action
The mechanism by which 4,4-Diethyl-2,2,6,6-tetramethyl-1,2,6,4-oxadisilastanninane exerts its effects involves its ability to form stable bonds with other elements, particularly carbon and oxygen. This stability is due to the presence of silicon atoms, which can form strong covalent bonds. The compound can interact with various molecular targets and pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinol: A related compound with similar structural features but different reactivity.
2,2,6,6-Tetramethyl-4-piperidinone: Another similar compound used in organic synthesis.
N,N′-bis (2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Used in the synthesis of advanced materials.
Uniqueness
4,4-Diethyl-2,2,6,6-tetramethyl-1,2,6,4-oxadisilastanninane is unique due to its specific combination of diethyl and tetramethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.
Properties
CAS No. |
60341-04-0 |
|---|---|
Molecular Formula |
C10H26OSi2Sn |
Molecular Weight |
337.19 g/mol |
IUPAC Name |
4,4-diethyl-2,2,6,6-tetramethyl-1,2,6,4-oxadisilastanninane |
InChI |
InChI=1S/C6H16OSi2.2C2H5.Sn/c1-8(2,3)7-9(4,5)6;2*1-2;/h1,4H2,2-3,5-6H3;2*1H2,2H3; |
InChI Key |
HZLPMZKWNULKCB-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn]1(C[Si](O[Si](C1)(C)C)(C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)





![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)




![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)
